molecular formula C31H29ClN2O3 B11653708 N-(3-chloro-4-methylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide (non-preferred name)

N-(3-chloro-4-methylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide (non-preferred name)

Cat. No.: B11653708
M. Wt: 513.0 g/mol
InChI Key: SEBJGUUBURIVIZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group and a pentacyclic core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide typically involves multi-step organic synthesis. The process may start with the preparation of the chlorinated phenyl precursor, followed by the construction of the pentacyclic core through a series of cyclization reactions. The final step involves the coupling of the phenyl group with the pentacyclic core under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorinated phenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to N-(3-chloro-4-methylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide include other chlorinated phenyl derivatives and pentacyclic compounds These compounds may share similar chemical properties but differ in their biological activity and applications

Properties

Molecular Formula

C31H29ClN2O3

Molecular Weight

513.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide

InChI

InChI=1S/C31H29ClN2O3/c1-3-4-13-24(29(35)33-18-15-14-17(2)23(32)16-18)34-30(36)27-25-19-9-5-6-10-20(19)26(28(27)31(34)37)22-12-8-7-11-21(22)25/h5-12,14-16,24-28H,3-4,13H2,1-2H3,(H,33,35)

InChI Key

SEBJGUUBURIVIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC1=CC(=C(C=C1)C)Cl)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46

Origin of Product

United States

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